8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl

CDK2 inhibition Kinase inhibitor Regioisomeric SAR

8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl (CAS 1373233-09-0) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, bearing a bromine atom at the 8-position and a primary amine at the 6-position, supplied as the hydrochloride salt. The free base form (CAS 1216147-25-9) has a molecular weight of 212.05 g/mol, while the HCl salt has a molecular weight of 248.51 g/mol and molecular formula C₇H₇BrClN₃.

Molecular Formula C7H7BrClN3
Molecular Weight 248.51
CAS No. 1373233-09-0
Cat. No. B2691560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl
CAS1373233-09-0
Molecular FormulaC7H7BrClN3
Molecular Weight248.51
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Br)N.Cl
InChIInChI=1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H
InChIKeyDUAYTYVYTSNOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoimidazo[1,2-a]pyridin-6-amine HCl (CAS 1373233-09-0): Chemical Profile and Procurement-Relevant Identity


8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl (CAS 1373233-09-0) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, bearing a bromine atom at the 8-position and a primary amine at the 6-position, supplied as the hydrochloride salt . The free base form (CAS 1216147-25-9) has a molecular weight of 212.05 g/mol, while the HCl salt has a molecular weight of 248.51 g/mol and molecular formula C₇H₇BrClN₃ . This compound serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor programs targeting cyclin-dependent kinase 2 (CDK2) [1], and its 8-bromo-6-amine substitution pattern enables orthogonal functionalization via palladium-catalyzed cross-coupling at the 8-position and amination or derivatization at the 6-amine [2].

Why 8-Bromoimidazo[1,2-a]pyridin-6-amine HCl Cannot Be Replaced by Generic Imidazopyridine Analogs


The imidazo[1,2-a]pyridine scaffold presents multiple regioisomeric possibilities, and the specific placement of the bromine at position 8 and the amine at position 6 is not interchangeable with other substitution patterns. The regioisomer 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) exhibits a fundamentally different electronic distribution and hydrogen-bonding network, as demonstrated by its distinct crystal structure with three independent molecules in the asymmetric unit and unique N–H···N hydrogen-bonding motifs [1]. The 2-substituent on the imidazo[1,2-a]pyridine core exerts a pronounced influence on the reactivity of the 8-halo position in Suzuki-type cross-coupling reactions, meaning that even closely related analogs with different 2-substitution cannot be assumed to behave identically [2]. The HCl salt form of the target compound further differentiates it from the free base (CAS 1216147-25-9) in terms of aqueous solubility, handling characteristics, and suitability for direct use in biological assay buffers, eliminating the need for in situ salt conversion .

Quantitative Differentiation Evidence for 8-Bromoimidazo[1,2-a]pyridin-6-amine HCl Against Key Comparators


Regioisomeric CDK2 Inhibitory Potential: 8-Bromo-6-amine vs. 6-Bromo-8-amine Scaffold

The regioisomer 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) was explicitly synthesized and evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor, as reported by Dwyer et al. (2007) and cited in the crystallographic characterization of the compound [1]. The 8-bromo-6-amine regioisomer (the target compound) places the bromine at a position that, when elaborated via Suzuki coupling, projects substituents into a different vector within the CDK2 ATP-binding pocket compared to the 6-bromo-8-amine scaffold. The patent literature (WO 2004/026867) demonstrates that imidazo[1,2-a]pyridine CDK2 inhibitors with an 8-amino substitution pattern achieve IC₅₀ values as low as 0.12 µM [2], providing a quantitative benchmark for the scaffold class. The specific 8-bromo-6-amine substitution pattern enables a distinct synthetic route to 8-aminated-6-arylated derivatives via sequential Suzuki coupling at C-8 followed by amination at C-6, a sequence that is not accessible with the 6-bromo-8-amine regioisomer [3].

CDK2 inhibition Kinase inhibitor Regioisomeric SAR

8-Position Suzuki Coupling Reactivity: 8-Br vs. 8-Cl vs. 8-I in Imidazo[1,2-a]pyridine Series

The Kazock et al. (2005) study systematically evaluated the influence of the 2-substituent on the reactivity of 8-haloimidazo[1,2-a]pyridines toward Suzuki-type cross-coupling reactions [1]. Within the 8-halo series, the bromo derivative occupies a balanced reactivity window: it is sufficiently reactive for efficient Pd-catalyzed coupling under standard conditions (unlike the chloro analog, which requires more forcing conditions), yet it avoids the instability and competing hydrodehalogenation often observed with the iodo analog. While this study did not include the specific 6-amino-substituted variant, the class-level finding that the 2-substituent modulates 8-position reactivity is directly transferable [1]. The Enguehard et al. (2003) study further demonstrated that 6-haloimidazo[1,2-a]pyridines undergo efficient Pd- and Cu-catalyzed amination, with yields ranging from 55–85% for a panel of nine amines [2]. The unique advantage of the target compound is the simultaneous presence of both reactive handles (8-Br for Suzuki, 6-NH₂ for further derivatization) on the same scaffold, which is not available in the simple 8-bromoimidazo[1,2-a]pyridine (CAS 850349-02-9) that lacks the 6-amine .

Suzuki coupling Cross-coupling reactivity Halogen leaving group

Adenosine A₂A Receptor Antagonist Development: 8-Amino Scaffold Privileged Structure Validation

Boulahjar et al. (2018) designed and synthesized a series of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines and demonstrated that incorporation of the exocyclic amine at the 8-position enhanced affinity toward the adenosine A₂A receptor while maintaining low cytotoxicity [1]. This scaffold was described as rarely found in the literature and was accessed via palladium-catalyzed Suzuki coupling at the 6-position of the 8-amino-imidazo[1,2a]pyridine core. The target compound, 8-bromoimidazo[1,2-a]pyridin-6-amine HCl, provides the complementary substitution pattern (8-Br, 6-NH₂) that enables the reverse synthetic strategy—Suzuki coupling at the 8-position followed by 6-amine derivatization—to access the same privileged 2,6-disubstituted-8-amino pharmacophore. The study validated that this substitution pattern produces compounds with measurable adenosine A₂A receptor affinity, establishing a quantitative precedent for the scaffold's utility [1].

Adenosine A2A receptor Privileged structure GPCR antagonist

HCl Salt Form: Solubility and Handling Differentiation vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 1373233-09-0, MW 248.51), whereas the free base (CAS 1216147-25-9, MW 212.05) is a distinct chemical entity . The HCl salt form provides enhanced aqueous solubility compared to the free base, which is critical for direct dissolution in biological assay buffers without the need for DMSO stock solutions or pH adjustment. Vendor specifications indicate that the HCl salt is available at 96% purity (Bidepharm) and NLT 98% purity (MolCore), with batch-specific QC documentation including NMR, HPLC, and GC . The salt form also improves long-term storage stability under ambient conditions, whereas the free base requires storage in a cool, dry place under inert atmosphere . This formulation advantage reduces the experimental variability introduced by in situ salt formation or inconsistent solubilization protocols.

Salt form Aqueous solubility Assay-ready formulation

Procurement-Guiding Application Scenarios for 8-Bromoimidazo[1,2-a]pyridin-6-amine HCl


CDK2 Inhibitor Lead Optimization via 8-Position Suzuki Diversification

Researchers pursuing 8-aminoimidazo[1,2-a]pyridine-based CDK2 inhibitors can use the 8-bromo-6-amine scaffold as a common intermediate for parallel Suzuki coupling with diverse aryl/heteroaryl boronic acids at the 8-position, followed by derivatization of the 6-amine to explore the CDK2 ATP-binding pocket. This strategy is directly supported by the patent literature demonstrating that 8-amino-substituted imidazo[1,2-a]pyridines achieve CDK2 IC₅₀ values as low as 0.12 µM [1]. The regioisomer 6-bromoimidazo[1,2-a]pyridin-8-amine cannot support this exact synthetic sequence due to the reversed functional group positions [2].

Adenosine A₂A Receptor Antagonist Library Synthesis

Building on Boulahjar et al. (2018), who validated 2,6-disubstituted-8-amino imidazo[1,2a]pyridines as a privileged structure for adenosine A₂A receptor antagonism, the target compound enables the construction of compound libraries via sequential Pd-catalyzed Suzuki coupling at C-8 and amine functionalization at C-6 [3]. This scaffold was explicitly shown to enhance A₂A affinity while maintaining low cytotoxicity, making it a strategic starting point for CNS drug discovery programs targeting Parkinson's and Alzheimer's diseases.

Orthogonal Bifunctional Building Block for Medicinal Chemistry Campaigns

The simultaneous presence of an aryl bromide (Suzuki, Buchwald-Hartwig, or Negishi coupling) and a primary amine (amide coupling, reductive amination, or urea formation) on the same imidazo[1,2-a]pyridine core makes this compound a strategically efficient building block for diversity-oriented synthesis. The Enguehard et al. (2003) methodology demonstrates that 6-aminoimidazo[1,2-a]pyridines undergo efficient Pd- and Cu-catalyzed amination with amine coupling yields of 55–85% [4], while the Kazock et al. (2005) study confirms that the 8-bromo position is competent for Suzuki coupling [5]. This dual-handle capability distinguishes the target compound from mono-functional analogs such as 8-bromoimidazo[1,2-a]pyridine (CAS 850349-02-9).

Assay-Ready Kinase Inhibitor Screening with HCl Salt Formulation

The hydrochloride salt form (CAS 1373233-09-0) provides ready aqueous solubility for direct use in biochemical and cell-based kinase inhibition assays, avoiding the need for DMSO stock preparation or in situ hydrochloride salt formation from the free base (CAS 1216147-25-9) . Vendor-supplied QC documentation (NMR, HPLC, GC) at 96–98% purity ensures batch-to-batch reproducibility, which is critical for SAR studies where subtle potency differences must be reliably detected .

Quote Request

Request a Quote for 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.